Boc-His(Boc)-OH.DCHA
CAS No.: 31687-58-8
Cat. No.: VC21540528
Molecular Formula: C28H48N4O6
Molecular Weight: 536.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31687-58-8 |
---|---|
Molecular Formula | C28H48N4O6 |
Molecular Weight | 536.7 g/mol |
IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
Standard InChI | InChI=1S/C16H25N3O6.C12H23N/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);11-13H,1-10H2/t11-;/m0./s1 |
Standard InChI Key | WBGMQHNUPJENDC-MERQFXBCSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
The molecular formula indicates that Boc-His(Boc)-OH.DCHA consists of 28 carbon atoms, 48 hydrogen atoms, 4 nitrogen atoms, and 6 oxygen atoms . This composition reflects its derivation from histidine, an essential amino acid, modified with Boc protecting groups and dicyclohexylamine salt. The molecular weight of 536.71 g/mol further emphasizes its substantial size compared to simpler amino acid derivatives .
Structural Description
The compound is structurally defined as N-alpha,N-im-di-Boc-L-histidine dicyclohexylamine salt. The Boc groups are tert-butoxycarbonyl moieties that protect both the alpha-amino group and the imidazole side chain of histidine from unwanted reactions during peptide synthesis. Dicyclohexylamine (DCHA) serves as a stabilizing agent, forming a salt with the histidine derivative to improve its handling and solubility properties in organic solvents .
Physical Properties
Boc-His(Boc)-OH.DCHA exists as a white solid with a melting point range of 160–165°C (decomposition) . Its storage conditions require an inert atmosphere at temperatures between 2–8°C to maintain stability . The compound's flash point is reported at approximately 364.9°C, indicating its thermal resilience under standard laboratory conditions .
Solubility and Stability
The solubility profile of Boc-His(Boc)-OH.DCHA is primarily dictated by the presence of DCHA, which enhances its compatibility with organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The Boc protecting groups confer significant stability to the molecule by preventing premature reactions during synthetic processes.
Applications in Peptide Synthesis
Role of Boc Protecting Groups
The Boc groups in Boc-His(Boc)-OH.DCHA are critical for protecting reactive functional groups during peptide synthesis. These groups prevent the alpha-amino group and the imidazole side chain from participating in unwanted side reactions during coupling steps. The protection is easily removed under acidic conditions, typically using trifluoroacetic acid (TFA), making the compound highly versatile for sequential peptide assembly.
Coupling Efficiency
Boc-His(Boc)-OH.DCHA demonstrates high efficiency in peptide coupling reactions due to its stability and ease of deprotection. It is commonly employed in solid-phase peptide synthesis (SPPS), where it serves as an intermediate for assembling histidine-containing peptides. The DCHA component enhances solubility in organic solvents used during SPPS, facilitating efficient coupling reactions.
Biological Relevance
Histidine residues play crucial roles in enzymatic catalysis, metal ion coordination, and protein structure stabilization. Boc-His(Boc)-OH.DCHA allows researchers to incorporate protected histidine residues into peptides without compromising their functionality or reactivity during synthesis . This makes it indispensable for creating biologically active peptides used in pharmaceutical research.
Comparative Data Table
Research Implications
Pharmaceutical Applications
Boc-His(Boc)-OH.DCHA is extensively used in pharmaceutical research for synthesizing peptides with therapeutic potential . Histidine-containing peptides are pivotal in drug development due to their roles in enzyme inhibition, receptor binding, and immune modulation.
Biochemical Studies
In biochemical research, Boc-His(Boc)-OH.DCHA facilitates studies on protein folding and stability by enabling precise incorporation of histidine residues into model peptides . This aids in understanding how histidine contributes to protein structure and function.
Future Directions
Emerging trends suggest expanding the use of Boc-His(Boc)-OH.DCHA into fields such as nanotechnology and biomaterials science, where histidine residues can be exploited for metal ion coordination or catalytic activity enhancement.
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